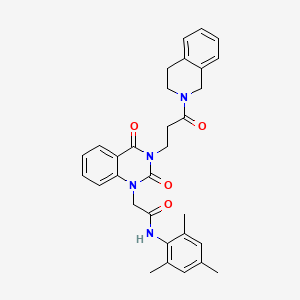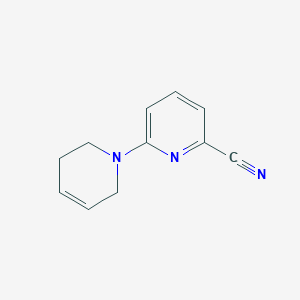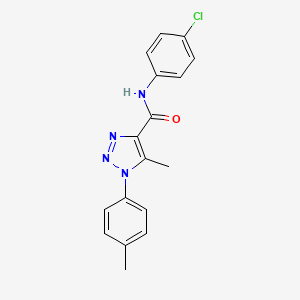
1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as SU5416, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic effects on various diseases.
作用机制
1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea works by blocking the activity of VEGFR, which is a receptor that is involved in the formation of new blood vessels. By inhibiting this process, this compound can prevent the growth and proliferation of cancer cells, reduce pulmonary arterial hypertension, and inhibit the growth of abnormal blood vessels in the eye.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of VEGFR activity, the reduction of tumor growth and proliferation, the improvement of pulmonary vascular remodeling and the reduction of pulmonary arterial hypertension, and the inhibition of abnormal blood vessel growth in the eye.
实验室实验的优点和局限性
One advantage of using 1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. Additionally, it has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
未来方向
There are a number of future directions for research involving 1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea, including the development of more specific and potent inhibitors of VEGFR, the investigation of the role of VEGFR in other diseases, and the exploration of combination therapies that include this compound and other drugs. Additionally, more research is needed to understand the off-target effects of this compound and to develop strategies to minimize these effects.
合成方法
1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea can be synthesized through a multi-step process that involves the reaction of 1-methyl-1H-indole-3-carboxaldehyde with 1H-imidazole-1-acetic acid to form 1-methyl-1H-indole-3-carboximidazole. This intermediate is then reacted with 3-bromo-1-propanol to produce 1-(3-bromopropyl)-1-methyl-1H-indole-3-carboximidazole. The final step involves the reaction of this intermediate with urea to form this compound.
科学研究应用
1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea has been extensively studied for its potential therapeutic effects on various diseases, including cancer, pulmonary hypertension, and diabetic retinopathy. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in the formation of new blood vessels that supply nutrients to tumors. In pulmonary hypertension research, this compound has been shown to improve pulmonary vascular remodeling and reduce pulmonary arterial hypertension. In diabetic retinopathy research, this compound has been shown to inhibit the growth of abnormal blood vessels in the eye that can lead to blindness.
属性
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20-11-14(13-5-2-3-6-15(13)20)19-16(22)18-7-4-9-21-10-8-17-12-21/h2-3,5-6,8,10-12H,4,7,9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONUNMJPODPFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2946225.png)
![1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline](/img/structure/B2946226.png)

![N-(2,4-dichlorobenzyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2946232.png)
![N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide](/img/structure/B2946233.png)
![3-methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2946235.png)




![8-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2946242.png)
![2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2946243.png)
![8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946246.png)
![2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2946247.png)